molecular formula C15H15ClN2O B5786723 N-(2-chlorophenyl)-3-(dimethylamino)benzamide

N-(2-chlorophenyl)-3-(dimethylamino)benzamide

Cat. No. B5786723
M. Wt: 274.74 g/mol
InChI Key: YXRBEZUQLGIJDM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(dimethylamino)benzamide is a synthetic compound that was first synthesized in 2005 by researchers at the University of California, San Diego. It is a small molecule that has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research.

Scientific Research Applications

N-(2-chlorophenyl)-3-(dimethylamino)benzamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience research, this compound has been shown to have potential as a tool for studying the function of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. In cancer research, N-(2-chlorophenyl)-3-(dimethylamino)benzamide has been studied for its potential as a therapeutic agent, particularly in the treatment of breast cancer.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(dimethylamino)benzamide is not fully understood, but it is thought to act by binding to and modulating the function of voltage-gated sodium channels. This can lead to changes in neuronal excitability and may also have effects on cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-3-(dimethylamino)benzamide are still being studied, but it is thought to have effects on neuronal excitability, cancer cell proliferation and survival, and potentially other cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-3-(dimethylamino)benzamide in lab experiments is its potential as a tool for studying the function of voltage-gated sodium channels, which play a critical role in many physiological processes. However, one limitation is that the compound is still relatively new and its effects on other cellular processes are not fully understood.

Future Directions

There are many potential future directions for research on N-(2-chlorophenyl)-3-(dimethylamino)benzamide. For example, further studies could be conducted to better understand its mechanism of action and its effects on other cellular processes. Additionally, studies could be conducted to investigate its potential as a therapeutic agent in the treatment of other types of cancer, or in other neurological disorders. Furthermore, the development of new derivatives of this compound could lead to the discovery of even more potent and selective modulators of voltage-gated sodium channels.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3-(dimethylamino)benzamide involves the reaction of 2-chlorobenzoyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

properties

IUPAC Name

N-(2-chlorophenyl)-3-(dimethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-18(2)12-7-5-6-11(10-12)15(19)17-14-9-4-3-8-13(14)16/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRBEZUQLGIJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-(dimethylamino)benzamide

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